Physicochemical Profiling and Structural Dynamics of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile
Physicochemical Profiling and Structural Dynamics of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile
A Comprehensive Technical Guide for Drug Discovery and Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the transition from a hit compound to a viable lead is heavily dictated by its physicochemical properties. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (CAS: 1260891-15-3) is a highly specialized building block and intermediate that exemplifies the delicate balance between lipophilicity, electronic distribution, and aqueous solubility[1].
As application scientists, we must recognize that a molecule's utility extends beyond mere target affinity; its behavior in solution and its structural stability are paramount. This whitepaper deconstructs the physicochemical architecture of this compound, detailing the causality behind its structural motifs, and provides field-proven, self-validating protocols for its laboratory characterization.
Fundamental Physicochemical Properties
The fundamental architecture of this compound consists of a central benzene scaffold substituted with three distinct functional groups: a nitrile group, a bromine atom, and a complex piperidinyl moiety[2].
Quantitative Data Summary
| Property | Value | Method / Source |
| Chemical Name | 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile | IUPAC Nomenclature |
| CAS Number | 1260891-15-3 | Registry[1] |
| Molecular Formula | C₁₄H₁₈BrN₃ | Elemental Analysis[3] |
| Molecular Weight | 308.22 g/mol | Computed[3] |
| SMILES | N#CC1=CC(Br)=CC=C1N2CCC(N(C)C)CC2 | Structural Connectivity[2] |
| Isotopic Signature | Characteristic M / M+2 doublet (~1:1) | ⁷⁹Br / ⁸¹Br Natural Abundance[3] |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 3 (Nitrile, Piperidine N, Amine N) | Structural Analysis |
Electronic and Structural Dynamics
The electronic distribution within this compound is a classic "push-pull" system[2].
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The Nitrile Group (Position 1): Exerts a strong electron-withdrawing inductive effect, stabilizing the aromatic ring against oxidative degradation while acting as a potent hydrogen-bond acceptor.
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The Bromine Atom (Position 5): Provides moderate electron-withdrawing properties but significantly increases the overall lipophilicity (LogP). Crucially, the polarizability of the bromine atom allows for highly directional halogen bonding within hydrophobic protein pockets, a frequently exploited interaction in neurological and anticancer drug design[3].
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The 4-(Dimethylamino)piperidin-1-yl Group (Position 2): This is the functional linchpin for solubility. While the piperidine ring itself is moderately electron-donating, the tertiary dimethylamino group introduces a highly basic center. At physiological pH (7.4), this amine is predominantly protonated, drastically improving the compound's aqueous solubility and preventing the precipitation that typically plagues heavily halogenated aromatics.
Structural Optimization & Pharmacological Utility
Understanding the structure-activity relationship (SAR) of this compound requires mapping its physical properties to its biological potential. The presence of the bromine atom not only serves as a vector for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) but also enhances the metabolic stability of the phenyl ring[4].
Fig 1. Structural motifs of the compound and their specific pharmacological contributions.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the characterization of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile must rely on self-validating experimental systems. Below are the definitive methodologies for profiling its lipophilicity, solubility, and thermal stability[4].
Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask Method
Causality Insight: Lipophilicity dictates membrane permeability. We utilize the shake-flask method over computational predictions because the basic dimethylamino group's ionization state heavily influences partitioning behavior. Pre-saturating the phases is a critical self-validating step; failing to do so results in volume shifts during equilibration, skewing the final concentration calculations.
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Phase Preparation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) for 24 hours to ensure mutual saturation. Separate the phases.
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Sample Dissolution: Dissolve 1.0 mg of the compound in 1.0 mL of the pre-saturated 1-octanol.
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Partitioning: Combine the octanol solution with 1.0 mL of pre-saturated aqueous buffer in a sealed glass vial. Shake mechanically at 25°C ± 0.5°C for 60 minutes.
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Separation & Centrifugation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.
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Quantification: Extract aliquots from both phases. Quantify the concentration of the compound using HPLC-UV (λ = 254 nm).
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Validation: Calculate the mass balance. The sum of the compound in both phases must equal the initial input mass (±5%). If not, degradation or glass-adsorption has occurred.
Protocol B: Kinetic Solubility Profiling via Nephelometry
Causality Insight: Nephelometry (light scattering) is chosen over traditional HPLC for kinetic solubility because it detects the exact thermodynamic "cloud point" of precipitation in real-time[4]. This is vital for compounds with basic amines, as their solubility drops precipitously as pH approaches their pKa.
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Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.
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Buffer Setup: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (simulated intestinal/blood fluid).
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Serial Addition: In a 96-well plate, add the DMSO stock to the aqueous buffers in 1 µL increments, mixing thoroughly after each addition. Keep final DMSO concentration below 2% v/v.
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Measurement: Measure light scattering using a nephelometer after each addition.
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Data Synthesis: The onset of precipitation is identified by a sharp inflection point in the scattering intensity curve. The concentration just prior to this inflection is recorded as the kinetic solubility limit.
Protocol C: Thermal Stability Analysis (TGA/DSC)
Causality Insight: Brominated aromatics can exhibit specific decomposition pathways. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) identifies melting points, polymorphic transitions, and degradation temperatures, ensuring the compound can survive high-temperature synthetic coupling reactions[4].
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Calibration: Calibrate the DSC instrument using an Indium standard to ensure temperature accuracy.
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Sample Loading: Accurately weigh 2-3 mg of the compound into an aluminum crucible. Seal and pierce the lid to allow gas escape.
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Heating Profile: Heat the sample from 25°C to 350°C at a controlled rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min).
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Analysis: Record the endothermic melting peak (DSC) and monitor for any corresponding mass loss (TGA) which would indicate decomposition rather than simple melting.
Fig 2. Physicochemical characterization workflow for BDP derivatives.
Conclusion
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a highly versatile chemical entity. Its structural design—combining the metabolic stability of a benzonitrile core, the lipophilic target-engagement potential of a bromine atom, and the solubility-enhancing basicity of a dimethylamino-piperidine ring—makes it an ideal candidate for advanced medicinal chemistry applications[2],[3]. By rigorously applying the self-validating physicochemical protocols outlined above, researchers can accurately map its behavior in biological systems and optimize its derivatives for specific therapeutic targets.
References
- Benchchem - 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile: Core Structural Features.
- BLDpharm - 1260891-15-3 | 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.
- Benchchem - 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile | 1260891-15-3.
- Benchchem - Methodological Answers: 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile.
Sources
- 1. 1260891-15-3|5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile | 1260891-15-3 | Benchchem [benchchem.com]
- 3. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile | 1260891-15-3 | Benchchem [benchchem.com]
- 4. 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile | 1260891-15-3 | Benchchem [benchchem.com]
